Calhex 231 hydrochloride
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Overview
Description
3-Hydroxymandelic acid is a hydroxy acid derivative of mandelic acid, characterized by the presence of a hydroxyl group at the third position of the benzene ring. It is a white, crystalline solid with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol . This compound is known for its significant role in various biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxymandelic acid can be synthesized through several methods. One common approach involves the hydroxylation of mandelic acid using oxidizing agents. Another method includes the use of glyoxylic acid and guaiacol as starting materials, followed by a series of reactions involving sodium hydroxide .
Industrial Production Methods: In industrial settings, 3-Hydroxymandelic acid is often produced through large-scale chemical synthesis involving the hydroxylation of mandelic acid. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted compounds .
Scientific Research Applications
3-Hydroxymandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a metabolite in various biochemical pathways and is used in studies related to enzyme activity and metabolic processes.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antioxidant and its use in drug development.
Mechanism of Action
The mechanism of action of 3-Hydroxymandelic acid involves its interaction with molecular targets such as enzymes and receptors. It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The pathways involved include the hydrogen atom transfer (HAT) mechanism and single electron transfer followed by proton transfer (SET-PT) mechanism .
Comparison with Similar Compounds
Mandelic Acid: A precursor to 3-Hydroxymandelic acid, used in similar applications but lacks the additional hydroxyl group.
3,4-Dihydroxymandelic Acid: Another derivative with two hydroxyl groups, exhibiting different chemical properties and reactivity.
4-Hydroxy-3-methoxymandelic Acid: A methoxy derivative with distinct antioxidant properties.
Uniqueness: 3-Hydroxymandelic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its role in multiple scientific applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O.ClH/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19;/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29);1H/t17-,23+,24+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPHZSFSFANQIS-GRFVZBLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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